1-[(4-Bromophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE is a complex organic compound with significant applications in various fields of scientific research
Preparation Methods
The synthesis of 1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenylsulfonyl and nitropiperidinophenyl intermediates, which are then coupled through a piperazine linkage. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenylsulfonyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE can be compared with other similar compounds such as:
1-(4-Bromophenylsulfonyl)piperazine: This compound lacks the nitropiperidinophenyl group, making it less complex and potentially less active in certain biological assays.
1-[(4-Bromophenyl)sulfonyl]-4-(3-methylphenyl)piperazine:
The uniqueness of 1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25BrN4O4S |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C21H25BrN4O4S/c22-17-4-7-19(8-5-17)31(29,30)25-14-12-23(13-15-25)18-6-9-20(26(27)28)21(16-18)24-10-2-1-3-11-24/h4-9,16H,1-3,10-15H2 |
InChI Key |
XANARPISSFCVHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.